molecular formula C10H5BrF3NO2 B1414333 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid CAS No. 1804406-64-1

2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B1414333
CAS No.: 1804406-64-1
M. Wt: 308.05 g/mol
InChI Key: VNYZBJRQVZIFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, and trifluoromethyl groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetic acid derivative followed by the introduction of cyano and trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets through its functional groups. The bromine, cyano, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 3-Cyano-5-(trifluoromethyl)benzoic acid
  • 2-Bromo-3,5-bis(trifluoromethyl)aniline

Comparison: Compared to similar compounds, 2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid is unique due to the presence of both cyano and trifluoromethyl groups on the same phenylacetic acid backbone. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications.

Properties

IUPAC Name

2-[2-bromo-3-cyano-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-9-5(3-8(16)17)1-7(10(12,13)14)2-6(9)4-15/h1-2H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYZBJRQVZIFFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid
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2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid
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2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid
Reactant of Route 6
2-Bromo-3-cyano-5-(trifluoromethyl)phenylacetic acid

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